N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is a synthetic compound known for its significant pharmacological properties. It is a member of the benzamide class of compounds and has been studied for its potential applications in various fields, including medicine and chemistry. This compound is structurally characterized by a benzamide moiety attached to a cyclohexyl ring, which is further substituted with a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . The reaction conditions often involve mild temperatures and the use of a reusable catalyst, making the process both eco-friendly and cost-effective.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Scientific Research Applications
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide involves its interaction with specific molecular targets in the body. It acts as an agonist at opioid receptors, particularly the μ-opioid receptor, which mediates its analgesic effects . The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways that result in pain relief and other pharmacological effects.
Comparison with Similar Compounds
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is structurally similar to other synthetic opioids, such as U-47700 and U-47931E . These compounds share a common benzamide core but differ in their substituents, which influence their pharmacological properties. Compared to its analogs, this compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile.
List of Similar Compounds
U-47700: A synthetic opioid with a similar benzamide structure but different substituents.
U-47931E: Another synthetic opioid with structural similarities but distinct pharmacological effects.
AH-7921: A related compound with comparable analgesic properties but different chemical modifications.
Properties
CAS No. |
688727-05-1 |
---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-[2-[(dimethylamino)methyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C16H24N2O/c1-18(2)12-14-10-6-7-11-15(14)17-16(19)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H,17,19) |
InChI Key |
OWSMQROOCJSQNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCC1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.